
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural xanthone found in the herbs of Garcinia cowa . It has a molecular formula of C18H18O4 and appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can be represented by the following SMILES notation:CC1(CCC2=C(C=C(C(=C2O1)C(=O)C3=CC=CC=C3)O)O)C . This compound has a molecular weight of 298.3 g/mol . Physical And Chemical Properties Analysis
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has a molecular weight of 298.3 g/mol . It is a yellow powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antioxidant Activity
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in the study of age-related diseases and neurodegenerative disorders where oxidative stress plays a crucial role .
Anti-Cataract Potential
Research has indicated that derivatives of this compound, such as 6-Benzoyl-5,7-dihydroxy-4-phenyl-chromen-2-one , exhibit properties that protect against UVC irradiation. This suggests that 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could be explored as an anti-cataract agent, potentially preventing the photochemical reactions that contribute to cataract formation .
Metal Chelation
The compound’s ability to chelate metals can be harnessed in the treatment of metal-related toxicity or disorders. By binding to excess metal ions in the body, it could help in mitigating the effects of heavy metal poisoning .
Safety and Hazards
properties
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

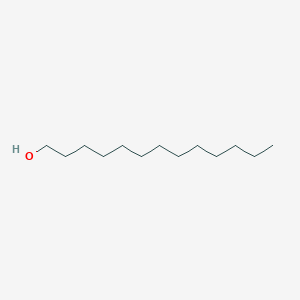
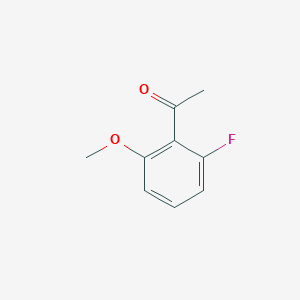
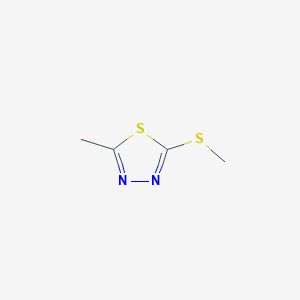
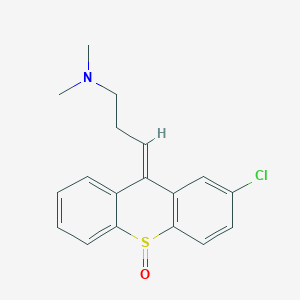

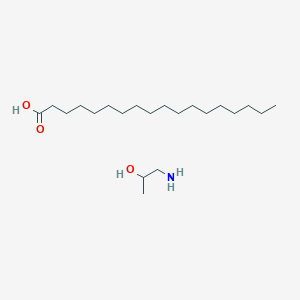
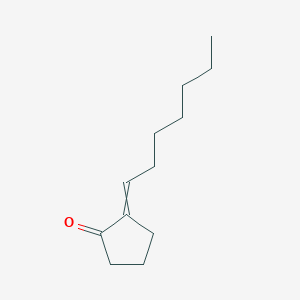
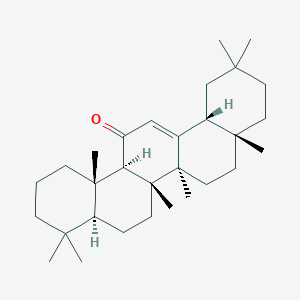
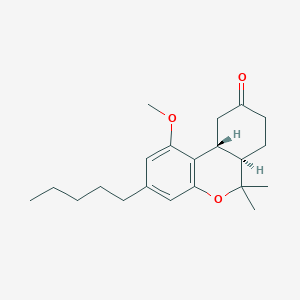


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)